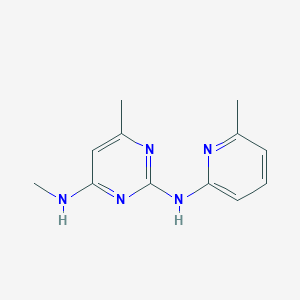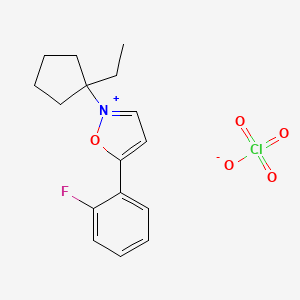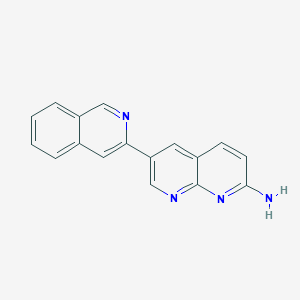
C14H8Br2ClN5O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C14H8Br2ClN5O is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H8Br2ClN5O typically involves multiple steps, including the formation of carbon-nitrogen bonds and the introduction of halogen atoms. Common synthetic routes may involve:
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions.
Amination: Formation of nitrogen-containing groups through amination reactions.
Oxidation: Introduction of oxygen atoms through oxidation reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production and consistent quality.
Chemical Reactions Analysis
Types of Reactions
C14H8Br2ClN5O: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups in place of halogen atoms.
Scientific Research Applications
C14H8Br2ClN5O: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C14H8Br2ClN5O involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
C14H8Br2ClN5O: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C14H8Br2ClN5: Lacks the oxygen atom, which may affect its reactivity and applications.
C14H8Br2N5O: Lacks the chlorine atom, which may influence its chemical behavior.
C14H8ClN5O: Lacks the bromine atoms, which may alter its interactions with other molecules.
The uniqueness of This compound lies in its specific combination of halogen, nitrogen, and oxygen atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8Br2ClN5O |
|---|---|
Molecular Weight |
457.51 g/mol |
IUPAC Name |
5-bromo-N-(4-bromo-2-chlorophenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H8Br2ClN5O/c15-8-2-4-13(22-7-18-20-21-22)10(5-8)14(23)19-12-3-1-9(16)6-11(12)17/h1-7H,(H,19,23) |
InChI Key |
LWMWTFTYTCFFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)

![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)


![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)

![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)
